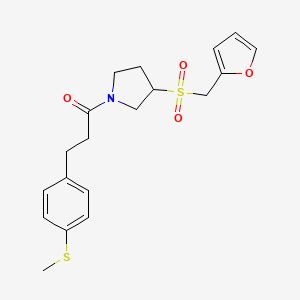
1-(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a useful research compound. Its molecular formula is C19H23NO4S2 and its molecular weight is 393.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a complex synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a furan ring, a pyrrolidine moiety, and a sulfonyl group, which may influence its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N2O3S, and it includes several functional groups that are significant for its biological activity. The presence of the furan ring is noteworthy as it is known to participate in various biochemical interactions, while the sulfonyl group enhances the compound's reactivity.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature, but preliminary data suggest potential applications in pharmacology:
- Enzyme Interactions : The structural features indicate that the compound may interact with various enzymes, potentially acting as an inhibitor or modulator. The sulfonamide functionality is often associated with enzyme inhibition.
- Binding Affinities : Studies have indicated that compounds with similar structures exhibit varying binding affinities to G protein-coupled receptors (GPCRs), which are critical targets in drug discovery. The unique combination of functional groups in this compound suggests it could also interact with GPCRs or other protein targets.
- Potential Antimicrobial Activity : Given the presence of the furan and sulfonamide groups, there is potential for antimicrobial properties, although specific studies are required to validate this hypothesis.
Table 1: Similar Compounds and Their Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-sulfonamidophenyl)-2-pyrrolidinone | Sulfonamide, pyrrolidine | Inhibits bacterial growth |
| 4-(methylthio)phenyl sulfone | Methylthio group | Antimicrobial properties |
| Furan-based derivatives | Furan ring | Antioxidant activity |
These compounds demonstrate how variations in structure can lead to diverse biological activities, suggesting that this compound may also possess significant pharmacological properties.
Although specific mechanisms for this compound remain largely unexplored, similar compounds often exert their effects through:
- Enzyme Inhibition : Compounds targeting enzymes can alter metabolic pathways.
- Receptor Modulation : Interaction with GPCRs can lead to downstream signaling changes affecting cellular responses.
Eigenschaften
IUPAC Name |
1-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S2/c1-25-17-7-4-15(5-8-17)6-9-19(21)20-11-10-18(13-20)26(22,23)14-16-3-2-12-24-16/h2-5,7-8,12,18H,6,9-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKXYQKBJWEPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














